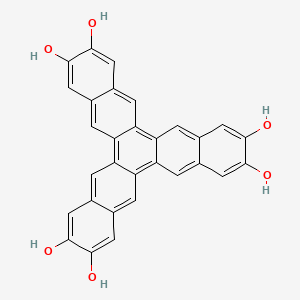
Trinaphthylene-2,3,8,9,14,15-hexaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trinaphthylene-2,3,8,9,14,15-hexaol is a complex organic compound characterized by its unique structure, which includes six hydroxyl groups attached to a trinaphthylene core. This compound is known for its extensive π-conjugation, making it a valuable building block in the synthesis of two-dimensional metal-organic frameworks (MOFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trinaphthylene-2,3,8,9,14,15-hexaol typically involves the reaction of trinaphthylene derivatives with hydroxylating agents. One common method includes the use of 2,3,8,9,14,15-hexachlorotrinaphthylene as a precursor, which undergoes a hydroxylation reaction to introduce the hydroxyl groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) ions to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trinaphthylene-2,3,8,9,14,15-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotrinaphthylene derivatives.
Substitution: Halogenated or alkylated trinaphthylene compounds.
Scientific Research Applications
Trinaphthylene-2,3,8,9,14,15-hexaol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of advanced materials with high electrical conductivity and porosity.
Mechanism of Action
The mechanism of action of Trinaphthylene-2,3,8,9,14,15-hexaol involves its extensive π-conjugation, which allows for efficient electron transport and interaction with metal ions. This property makes it an ideal ligand for the formation of metal-organic frameworks (MOFs) with high electrical conductivity and tunable band gaps . The molecular targets include transition metal ions, which coordinate with the hydroxyl groups to form stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Hexahydroxybenzene (HHB)
- Hexahydroxytriphenylene (HHTP)
- Hexachlorotrinaphthylene (HCTN)
Uniqueness
Trinaphthylene-2,3,8,9,14,15-hexaol is unique due to its larger π-conjugated system compared to hexahydroxybenzene and hexahydroxytriphenylene, which results in enhanced electronic properties and greater potential for applications in conductive materials and MOFs . Additionally, its ability to form highly crystalline and porous structures makes it a valuable compound in materials science .
Properties
Molecular Formula |
C30H18O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
trinaphthylene-2,3,8,9,14,15-hexol |
InChI |
InChI=1S/C30H18O6/c31-25-7-13-1-19-20(2-14(13)8-26(25)32)22-5-17-11-29(35)30(36)12-18(17)6-24(22)23-4-16-10-28(34)27(33)9-15(16)3-21(19)23/h1-12,31-36H |
InChI Key |
BOEPIDZBVRICHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC3=C4C=C5C=C(C(=CC5=CC4=C6C=C7C=C(C(=CC7=CC6=C31)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















